2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

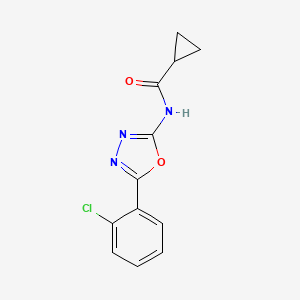

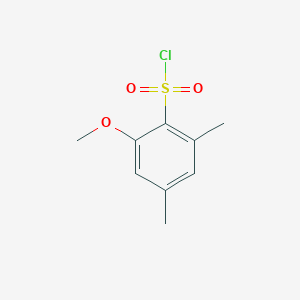

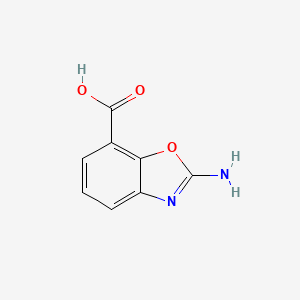

“2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO3S . It has a molecular weight of 234.7 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis

The InChI code for “2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride” is 1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

The reactions of this compound likely involve attack on the carbon atoms of the aromatic ring . The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .Physical And Chemical Properties Analysis

“2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride” is a solid substance under normal conditions . It has a molecular weight of 234.7 . The InChI code for this compound is 1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3 .Scientific Research Applications

Organic Synthesis Reagent

“2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride” is often used as a reagent in organic synthesis . It can participate in various chemical reactions, contributing to the formation of new compounds.

Sulfonation Reactions

This compound can be used in sulfonation reactions . Sulfonation is a process where a sulfur trioxide group is added to an organic molecule. This reaction is important in the production of dyes, pharmaceuticals, and surfactants.

Protection of Guanidine Groups

It can be used as a reagent for the protection of guanidine groups . Guanidine groups are found in many biological molecules, including proteins and nucleic acids. Protecting these groups during chemical reactions can prevent unwanted side reactions.

Protection of Tryptophan

This compound can also be used for the protection of tryptophan , an essential amino acid. This is important in peptide synthesis, where protecting groups are used to prevent certain parts of the molecule from reacting.

Coupling Reagent in Nucleotide Synthesis

It can be used as a coupling reagent in the synthesis of polynucleotides . This is crucial in the field of genetic engineering and drug development.

Preparation of Other Chemicals

“2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride” can be used in the preparation of other chemicals . Its unique structure makes it a valuable starting material in the synthesis of various other compounds.

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .

Biochemical Pathways

The electrophilic aromatic substitution reaction of benzene is a key biochemical pathway affected by 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile .

The downstream effects of this pathway include the formation of a variety of benzene derivatives, which can have diverse biological activities .

Pharmacokinetics

Like other sulfonyl chlorides, it is likely to be reactive and may require careful handling and storage to maintain its stability .

Result of Action

The result of the action of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride is the formation of substituted benzene derivatives . These derivatives can have a wide range of biological activities, depending on the nature of the substituent .

Action Environment

The action of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . The rate and outcome of its reactions can also be affected by the presence of other substances, such as bases, which can facilitate the removal of a proton from the benzenonium intermediate .

Safety and Hazards

properties

IUPAC Name |

2-methoxy-4,6-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(14(10,11)12)8(5-6)13-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAHBECKCLILHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/no-structure.png)

![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)

![3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002373.png)